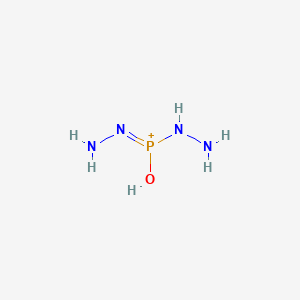
(Z)-hydrazinyl-hydrazinylidene-hydroxyphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-hydrazinyl-hydrazinylidene-hydroxyphosphanium is a unique chemical compound characterized by its distinct molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-hydrazinyl-hydrazinylidene-hydroxyphosphanium typically involves the reaction of hydrazine derivatives with phosphorus-containing compounds under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include anhydrous ethanol or methanol, and the reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification through recrystallization or distillation to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(Z)-hydrazinyl-hydrazinylidene-hydroxyphosphanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
(Z)-hydrazinyl-hydrazinylidene-hydroxyphosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (Z)-hydrazinyl-hydrazinylidene-hydroxyphosphanium exerts its effects involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its hydrazine moiety allows it to act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A simpler compound with similar reactivity but lacking the phosphorus component.
Phosphine: Contains phosphorus but lacks the hydrazine moiety.
Hydroxyphosphine: Similar in structure but with different functional groups.
Properties
Molecular Formula |
H6N4OP+ |
|---|---|
Molecular Weight |
109.05 g/mol |
IUPAC Name |
(Z)-hydrazinyl-hydrazinylidene-hydroxyphosphanium |
InChI |
InChI=1S/H6N4OP/c1-3-6(5)4-2/h1-2H2,(H2,3,4,5)/q+1 |
InChI Key |
FRSNXGLICURVGK-UHFFFAOYSA-N |
Isomeric SMILES |
NN/[P+](=N/N)/O |
Canonical SMILES |
NN[P+](=NN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















